

Technical Guide: Pyrazole N-Demethyl Sildenafil-d3

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Compound of Interest

Compound Name: Pyrazole N-Demethyl Sildenafil-d3

CAS No.: 1185044-03-4

Cat. No.: B564379

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Advanced Bioanalytical Applications & Protocol Design[1]

Abstract

Pyrazole N-Demethyl Sildenafil-d3 (CAS: 1185044-03-4) is a stable isotope-labeled internal standard (IS) critical for the precise quantification of Pyrazole N-Demethyl Sildenafil (CAS: 139755-95-6), a specific process-related impurity and minor metabolite of Sildenafil (Viagra).[1] Distinct from the major metabolite N-desmethyl sildenafil (piperazine demethylation), this compound represents a structural isomer where demethylation occurs at the pyrazole N1 position.[1] This guide details the physicochemical properties, LC-MS/MS method development strategies, and handling protocols required to utilize this standard effectively in pharmacokinetic (PK) and forensic toxicology workflows.[1]

Chemical Identity & Structural Significance[1][2]

Researchers must navigate a nomenclature "trap" when selecting this standard. The term "Desmethylsildenafil" is frequently—and ambiguously—used to describe the major metabolite

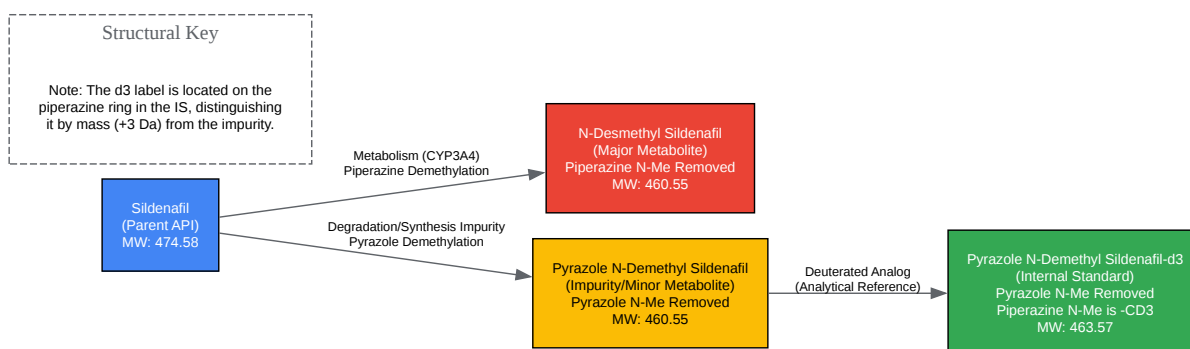
(Piperazine N-desmethyl). However, Pyrazole N-Demethyl Sildenafil refers specifically to the loss of the methyl group on the pyrazole ring.[1]

Compound Profile:

- Chemical Name: 1-[[3-(6,7-dihydro-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-(methyl-d3)piperazine[1]
- CAS Number: 1185044-03-4[1][2][3]
- Molecular Formula: C₂₁H₂₅D₃N₆O₄S[2]
- Molecular Weight: 463.57 g/mol [1][2][3]
- Isotopic Purity: ≥99% Deuterated forms (d3)[1]
- Key Structural Feature: The N-methyl group on the piperazine ring is deuterated (-CD₃), while the N-methyl group on the pyrazole ring is absent (replaced by -H).[1]

Visualization: Structural Differentiation

The following diagram illustrates the critical structural differences between Sildenafil, its major metabolite, and the Pyrazole N-Demethyl analog.



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Figure 1: Structural relationship between Sildenafil, its major metabolite, and the Pyrazole N-Demethyl impurity/IS.[1]

Applications in Bioanalysis[1][5]

The primary utility of **Pyrazole N-Demethyl Sildenafil-d3** is to serve as an Internal Standard (IS) in LC-MS/MS assays. Its use is mandated in regulated environments (GLP/GMP) to correct for:

- Matrix Effects: Ion suppression or enhancement caused by co-eluting phospholipids in plasma/urine.
- Recovery Losses: Variations in extraction efficiency during protein precipitation or Solid Phase Extraction (SPE).
- Retention Time Shifts: As a stable isotope analog, it co-elutes (or elutes very closely) with the target analyte, ensuring that the integration window captures the correct peak even if retention times drift.

Target Analyte: This IS is specifically designed to quantify Pyrazole N-Demethyl Sildenafil (CAS 139755-95-6), which is often monitored as:

- Impurity 22: In pharmaceutical quality control (QC).
- Adulterant Marker: In forensic analysis of "herbal" sexual enhancement supplements, where non-standard sildenafil analogs are used to evade detection.

Experimental Protocol: LC-MS/MS Method Development

This protocol outlines a validated approach for quantifying Pyrazole N-Demethyl Sildenafil using the d3-IS.

A. Stock Solution Preparation[1][4]

- Solvent: Methanol (LC-MS grade) or DMSO.[1]
- Concentration: Prepare a primary stock at 1.0 mg/mL.

- Storage: Aliquot into amber glass vials and store at -20°C or -80°C.
- Stability Warning: Sildenafil analogs are generally stable, but deuterium exchange can occur in highly acidic protic solvents over extended periods. Avoid storing in water/acid mixtures for >24 hours.

B. Sample Extraction (Plasma)

Protein Precipitation (PPT) is the recommended high-throughput method.^[1]

- Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.
- IS Addition: Add 10 µL of **Pyrazole N-Demethyl Sildenafil-d3** working solution (e.g., 500 ng/mL in methanol). Vortex gently.
- Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN).
- Agitation: Vortex vigorously for 1 minute.
- Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
- Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of 0.1% Formic Acid in water (to match initial mobile phase).

C. LC-MS/MS Parameters

- Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm) or Biphenyl phase for enhanced selectivity.^[1]
- Mobile Phase A: 0.1% Formic Acid in Water (or 2mM Ammonium Formate).^[5]
- Mobile Phase B: Acetonitrile (LC-MS grade).^[1]
- Gradient:
 - 0.0 min: 10% B
 - 0.5 min: 10% B

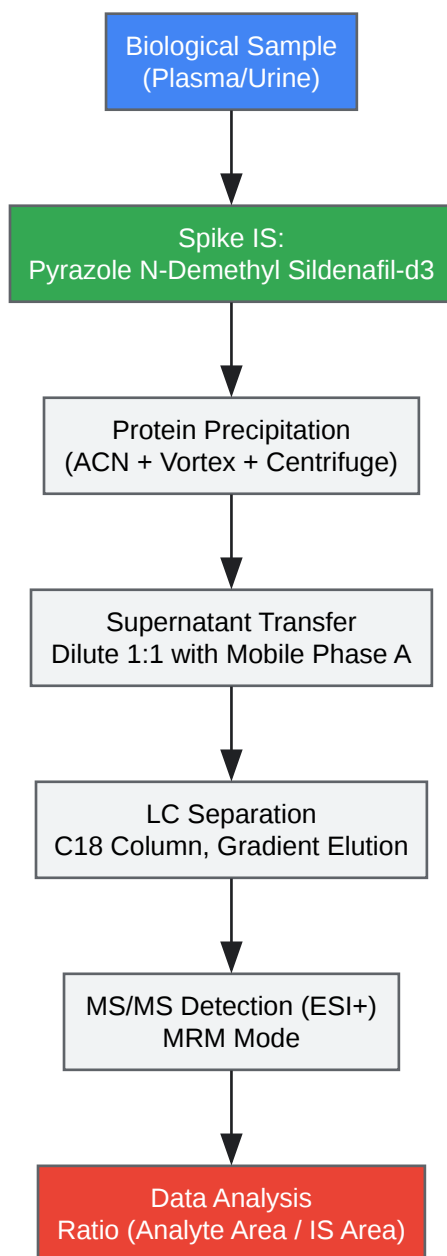
- 3.0 min: 90% B
- 4.0 min: 90% B
- 4.1 min: 10% B (Re-equilibration)

MRM Transitions (Multiple Reaction Monitoring): The selection of transitions is critical. The d3 label is on the piperazine ring.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Rationale
Pyrazole N-Demethyl Sildenafil	461.2 [M+H] ⁺	100.1	35	Cleavage of N-methyl piperazine ring (intact).[1]
Pyrazole N-Demethyl Sildenafil-d3 (IS)	464.2 [M+H] ⁺	103.1	35	Cleavage of d3-N-methyl piperazine ring. [1]
Sildenafil (Reference)	475.2 [M+H] ⁺	100.1	35	Standard piperazine fragment.[1]

Note: If the piperazine ring fragments further, alternative transitions (e.g., loss of the ethoxy group) may be used, but the 100/103 pair is typically the most abundant.[1]

Visualization: Analytical Workflow



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Figure 2: Step-by-step bioanalytical workflow for quantifying sildenafil impurities.

Regulatory & Safety Considerations

- Handling: This compound is a potent pharmacologically active substance.[4] Handle in a fume hood with appropriate PPE (gloves, lab coat, eye protection).

- **Adulteration Screening:** In the analysis of dietary supplements, the presence of Pyrazole N-Demethyl Sildenafil (unlabeled) suggests the use of "designer" PDE5 inhibitors to bypass standard screening libraries that only look for Sildenafil.[1] The d3-IS enables accurate quantification of this specific adulterant.
- **Deuterium Effect:** Be aware that deuterated standards may elute slightly earlier than the non-deuterated analyte on high-efficiency UPLC columns due to the slightly different lipophilicity of the C-D bond vs C-H bond.[1] Ensure the integration window is wide enough to capture both.

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